molecular formula C8H16ClF2N B13572518 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride

1-(Difluoromethyl)cycloheptan-1-aminehydrochloride

Cat. No.: B13572518
M. Wt: 199.67 g/mol
InChI Key: PLZRJJCNXSBXAG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is a chemical compound with the molecular formula C8H15ClF2N It is a derivative of cycloheptane, where a difluoromethyl group and an amine group are attached to the first carbon atom, and it is stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride typically involves the difluoromethylation of cycloheptanone followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to form the amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)cycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-(Difluoromethyl)cycloheptan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may act as an inhibitor or modulator of certain pathways, depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)cyclopropan-1-aminehydrochloride
  • 1-(Difluoromethyl)cyclobutan-1-aminehydrochloride
  • 1-(Difluoromethyl)cyclopentan-1-aminehydrochloride

Uniqueness

1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C8H16ClF2N

Molecular Weight

199.67 g/mol

IUPAC Name

1-(difluoromethyl)cycloheptan-1-amine;hydrochloride

InChI

InChI=1S/C8H15F2N.ClH/c9-7(10)8(11)5-3-1-2-4-6-8;/h7H,1-6,11H2;1H

InChI Key

PLZRJJCNXSBXAG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C(F)F)N.Cl

Origin of Product

United States

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